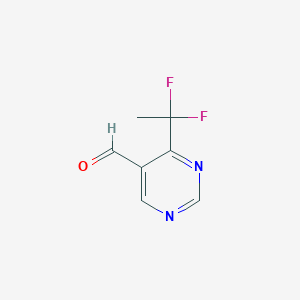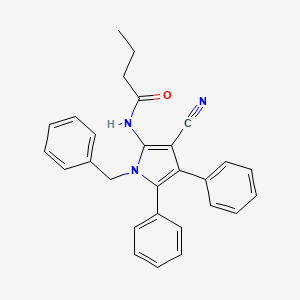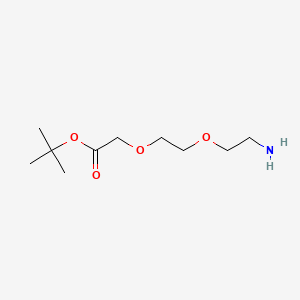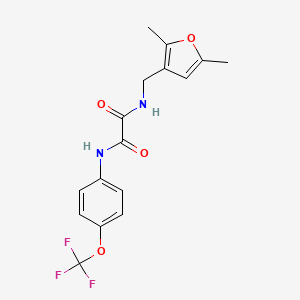
4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde is an important organic compound that has been studied extensively in recent years. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and ethyl acetate. It is used in a variety of scientific research applications, such as drug synthesis, organic synthesis, and biochemistry. This compound has a wide range of potential applications, and its use in scientific research has been increasing in recent years.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
Fluorescent compounds play a crucial role in biological imaging, diagnostics, and sensing. Researchers have explored the use of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde as a precursor for synthesizing novel fluorophores. By incorporating this aldehyde into pyrazolo[1,5-a]pyrimidine-based structures, scientists have developed fluorescent probes capable of detecting specific biomolecules, ions, or cellular processes .
Medicinal Chemistry and Drug Development
The unique chemical scaffold of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde makes it an attractive candidate for drug discovery. Medicinal chemists can modify its functional groups to create analogs with potential therapeutic effects. Researchers have investigated its derivatives as kinase inhibitors, antiviral agents, or anti-inflammatory compounds. Further exploration of its biological activity may yield promising drug candidates .
Organic Synthesis and Catalysis
As an aldehyde, 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde participates in various organic reactions. Researchers have utilized it as a versatile building block for constructing more complex molecules. For instance, it can serve as a starting material for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Additionally, its reactivity in catalytic processes has been investigated .
Materials Science and Polymer Chemistry
Functionalized pyrimidine derivatives find applications in materials science. Scientists have explored the incorporation of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde into polymer matrices. By introducing this compound during polymerization, they aim to enhance material properties such as solubility, thermal stability, or optical behavior. Potential applications include optoelectronic devices, coatings, and sensors .
Agrochemicals and Crop Protection
The design of novel agrochemicals relies on innovative building blocks. Researchers have investigated the use of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde as a precursor for herbicides, fungicides, or insecticides. Its unique fluorinated moiety may confer improved bioactivity or environmental stability. Further studies are needed to explore its potential in crop protection .
Photophysical Studies and Spectroscopy
The photophysical properties of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde make it interesting for spectroscopic studies. Researchers have examined its absorption and emission spectra, quantum yields, and excited-state behavior. These insights contribute to our understanding of molecular interactions and electronic transitions .
Eigenschaften
IUPAC Name |
4-(1,1-difluoroethyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c1-7(8,9)6-5(3-12)2-10-4-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGAIPUCLFBJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)
![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)



